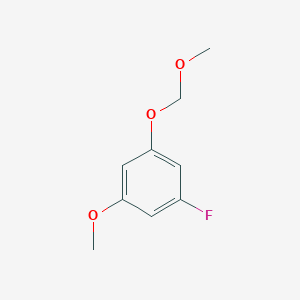

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3/c1-11-6-13-9-4-7(10)3-8(5-9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCCFEQXVRZNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Fluorinated Scaffolds: Technical Guide to 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene

Executive Summary: The Orthogonal Scaffold

In the landscape of modern medicinal chemistry, 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene represents a high-utility "orthogonal scaffold." It is not merely a building block; it is a strategic intermediate designed to solve two common challenges in drug discovery: metabolic stability and regioselective functionalization .

This compound integrates three distinct functionalities on a benzene core:

-

Fluorine (C-1): Enhances metabolic stability (blocking P450 oxidation) and modulates pKa.

-

Methoxy (C-3): A robust ether linkage providing electron density.

-

Methoxymethoxy (MOM) (C-5): A labile protecting group for the phenol, allowing for controlled, stepwise deprotection.

This guide details the physicochemical profile, synthesis protocols, and reactivity logic required to utilize this compound effectively in the synthesis of resorcinol-based kinase inhibitors, radiotracers, and polyketide analogues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The introduction of the fluorine atom into the 3,5-oxygenated system creates a unique electronic environment. Unlike non-fluorinated resorcinol derivatives, CAS 2432848-99-0 exhibits lowered electron density at the ortho and para positions relative to the fluorine, altering its electrophilic aromatic substitution profile.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | C₉H₁₁FO₃ | |

| Molecular Weight | 186.18 g/mol | |

| Physical State | Colorless to pale yellow oil | Typical for MOM-protected phenols |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrophobic; insoluble in water |

| Boiling Point | ~240–250 °C (Predicted) | Decomposes at high T without vacuum |

| LogP (Predicted) | 2.1 ± 0.3 | Fluorine enhances lipophilicity vs. parent phenol |

| H-Bond Donors | 0 | Fully protected system |

| H-Bond Acceptors | 3 | Fluorine, Methoxy, MOM ether |

Synthetic Utility & "Why"

The primary value of this compound lies in its Directed Ortho Metalation (DoM) capability. The interplay between the three substituents dictates where new bonds can be formed.

The Directing Group Hierarchy

When subjecting this molecule to lithiation (e.g., using n-BuLi or t-BuLi), the directing groups compete:

-

OMOM (Strongest): Coordinates Lithium strongly; directs ortho.

-

OMe (Moderate): Coordinates Lithium; directs ortho.

-

F (Inductive): Acidifies ortho protons but coordinates weakly.

The "Synergistic Site" (C-4): The position between the Methoxy and MOM groups (C-4) is flanked by two coordinating oxygens. In standard resorcinol systems, this is the primary site of lithiation. However, the Fluorine atom at C-1 exerts a long-range inductive effect. Researchers can tune regioselectivity between C-4 (inter-oxygen) and C-6 (between MOM and F) by varying the base and solvent polarity, enabling the creation of polysubstituted aromatics that are otherwise difficult to access.

Experimental Protocols

Synthesis of 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene

Rationale: This protocol uses standard Williamson ether synthesis conditions optimized for yield and safety, acknowledging the carcinogenicity of MOM-Cl.

Precursor: 3-Fluoro-5-methoxyphenol (CAS 117902-15-5).

Reagents:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

-

Chloromethyl methyl ether (MOM-Cl) (1.1 equiv). WARNING: Carcinogen.

-

Tetrahydrofuran (THF), anhydrous.

-

Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst to accelerate substitution.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add a solution of 3-Fluoro-5-methoxyphenol (1.0 equiv) in THF dropwise over 20 minutes. Hydrogen gas evolution will be observed.

-

Equilibration: Stir the mixture at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of phenoxide).

-

Alkylation: Add TBAI (catalytic). Then, add MOM-Cl (1.1 equiv) dropwise via syringe. Note: Ensure strict fume hood usage.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting phenol (more polar) should disappear.

-

Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 5% → 15% EtOAc in Hexanes.

Orthogonal Deprotection (MOM Cleavage)

Rationale: To reveal the phenol for further functionalization while keeping the methyl ether and fluorine intact.

Reagents:

-

Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

-

Dichloromethane (DCM).

Protocol:

-

Dissolve 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene in DCM (0.1 M).

-

Add TFA (10 equiv) dropwise at 0°C.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Concentrate immediately to prevent side reactions. The MOM group is cleaved to formaldehyde and methanol, restoring the free phenol.

Visualization of Workflows

Diagram 1: Synthesis Pathway

This flow illustrates the conversion of the phenol precursor to the protected intermediate.[1]

Caption: Figure 1. Synthesis of CAS 2432848-99-0 via Williamson ether synthesis using MOM-Cl.

Diagram 2: Reactivity & Selectivity Map

This diagram details the orthogonal reactivity logic, highlighting the "Synergistic Site" for lithiation.

Caption: Figure 2. Reactivity map showing regioselective lithiation sites and orthogonal deprotection.

Safety & Handling (Critical)

-

MOM-Cl Hazards: Chloromethyl methyl ether is a Category 1A Carcinogen . It must never be handled on an open bench. All reactions involving MOM-Cl must be performed in a certified fume hood with proper airflow.

-

Recommendation: Where possible, use commercially available solutions of MOM-Cl rather than synthesizing it neat, or generate it in situ using dimethoxymethane and acetyl chloride to minimize exposure.

-

-

Stability: The product is an acetal. It is stable to basic conditions (e.g., LiOH, K₂CO₃) and reducing agents (NaBH₄, LiAlH₄) but will hydrolyze rapidly in aqueous acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection/deprotection protocols).

- Snieckus, V.Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990. (Foundational text on DoM logic used in Section 3).

Sources

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] Fluorinated building blocks, such as 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene, have emerged as critical intermediates, enabling chemists to fine-tune molecular properties to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1][2][3] This guide provides an in-depth technical overview of 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene, a versatile reagent for the synthesis of complex molecular architectures in the pursuit of novel therapeutics.

Physicochemical Properties and Structural Features

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene (CAS Number: 2432848-99-0) is a polysubstituted aromatic compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol . Its structure is characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a methoxymethyl (MOM) ether. The MOM group serves as a protecting group for a hydroxyl functional group, allowing for selective reactions at other positions of the molecule.

The interplay of these functional groups dictates the compound's reactivity and utility. The fluorine atom and the methoxy group are ortho-, para-directing, while the methoxymethoxy group is also an activating group. This substitution pattern makes the molecule a valuable precursor for further functionalization, particularly in the synthesis of complex drug-like molecules.

Commercial Availability: A Comparative Landscape

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene is available from a select number of specialized chemical suppliers. The following table provides a comparative overview of known commercial sources.

| Supplier | Catalog Number | Purity | Available Quantities |

| Benchchem | B6290880 | >95% | Inquire |

| BLD Pharm | BD01613309 | >95% | Inquire |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification: A Step-by-Step Protocol

The most logical and commonly employed synthetic route to 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene involves the protection of the hydroxyl group of 3-fluoro-5-methoxyphenol with chloromethyl methyl ether (MOM-Cl). Direct electrophilic fluorination of 1-methoxy-3-(methoxymethoxy)benzene is not a viable strategy due to the ortho-, para-directing nature of the existing ether groups.

The following is a representative, field-proven protocol for the methoxymethylation of a phenol, which can be readily adapted for the synthesis of the title compound.

Reaction Scheme:

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol:

-

Preparation: To a solution of 3-fluoro-5-methoxyphenol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetone (approximately 0.5 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq.) or anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq.) are commonly used.

-

Addition of MOM-Cl: To the stirred suspension at room temperature, add chloromethyl methyl ether (MOM-Cl, 1.2-1.5 eq.) dropwise over a period of 15-30 minutes. Caution: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).

-

Workup: Upon completion, quench the reaction by the addition of water. If DCM was used as the solvent, separate the organic layer. If acetone was used, remove the solvent under reduced pressure and partition the residue between water and a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene as a pure product.

Characterization and Spectroscopic Data

Expected ¹H NMR (in CDCl₃, 400 MHz) Chemical Shifts:

-

Aromatic Protons (3H): The three aromatic protons will appear as complex multiplets in the range of δ 6.2-7.0 ppm. The fluorine-carbon coupling will further split these signals.

-

MOM Methylene Protons (-O-CH₂-O-): A characteristic singlet at approximately δ 5.1-5.2 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.7-3.8 ppm.

-

MOM Methyl Protons (-O-CH₃): A singlet at approximately δ 3.4-3.5 ppm.

Expected ¹³C NMR (in CDCl₃, 100 MHz) Chemical Shifts:

-

Aromatic Carbons: Signals in the aromatic region (δ 95-165 ppm). The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

MOM Methylene Carbon (-O-CH₂-O-): A signal around δ 94-96 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

-

MOM Methyl Carbon (-O-CH₃): A signal around δ 56-57 ppm.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene is not publicly available in the searched resources. However, based on its structural components—a fluorinated aromatic ether—general laboratory safety precautions for this class of compounds should be strictly followed.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Ethers may form explosive peroxides upon prolonged storage and exposure to air and light.[5] Fluorinated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Applications in Drug Discovery and Medicinal Chemistry

The 1-fluoro-3,5-disubstituted benzene motif is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, which can improve cell permeability and target binding affinity.[1][2][3]

While specific applications of 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene in publicly disclosed drug discovery programs were not identified in the performed searches, its structural features make it an attractive starting material for the synthesis of a variety of biologically active molecules. For instance, structurally similar m-aryloxy phenols have been investigated as ligands for neurological targets and as precursors for imaging agents. The ability to deprotect the MOM group to reveal a free phenol allows for the introduction of further diversity through ether or ester linkages, or by employing the phenol as a nucleophile in various coupling reactions.

The strategic placement of the fluorine and methoxy groups can influence the conformation of the molecule and its interactions with biological targets. This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery campaigns.

Conclusion

1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis from readily available precursors is straightforward, and its unique combination of functional groups allows for a wide range of subsequent chemical transformations. As the demand for novel, highly functionalized drug candidates continues to grow, the utility of such strategically designed fluorinated intermediates will undoubtedly increase. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in its effective utilization.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4703. [Link]

-

Aktaş Anıl, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. [Link]

-

Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

-

Singh, R. P., & Kumar, R. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1331-1335. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences, 7(2b), 207. [Link]

-

Murphy, C. D., & Akam, E. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(2), 281. [Link]

-

3-Fluoro-5-methoxyphenol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

García-Ramírez, V. G., Contreras-Celedon, C. A., Rodriguez-García, G., & Cortes, C. (2020). Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. ResearchGate. [Link]

-

Wuts, P. G. M. (2006). An efficient preparation of 3-perfluoroocty-1-chloromethoxypropane and application of the fluorous MOMCl in tagging hydroxyl and amine groups. D-Scholarship@Pitt. [Link]

-

Gümüş, M., & Çeto, M. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, e202401849. [Link]

-

Foley, D. J., & Nelson, A. (2020). Natural Product-informed exploration of chemical space to enable bioactive molecular discovery. White Rose Research Online. [Link]

-

Lee, K. I., & Song, J. H. (2002). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. ResearchGate. [Link]

-

Fernandes, S. S., & de Carvalho, J. C. (2022). Bioactive compounds – Knowledge and References. Taylor & Francis Online. [Link]

-

13C NMR Spectrum (PHY0161505). (n.d.). PhytoBank. Retrieved February 24, 2026, from [Link]

-

Ethers | Health & Safety. (2024, July 22). University of St Andrews. Retrieved February 24, 2026, from [Link]

-

Methoxymethyl ethers. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

-

Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

Sources

Strategic Guide to Solubility & Physicochemical Profiling of Methoxymethoxy-Substituted Fluoroanisoles

Topic: Solubility Data & Physicochemical Profiling of Methoxymethoxy-Substituted Fluoroanisoles Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Role of MOM-Fluoroanisoles

In the high-stakes environment of lead optimization and radiopharmaceutical synthesis, methoxymethoxy (MOM)-substituted fluoroanisoles occupy a critical niche. They serve two primary functions:

-

Robust Protecting Group Strategy: The MOM group masks labile phenolic protons, enabling Directed Ortho-Metalation (DoM) . The coordination ability of the MOM ether oxygens, combined with the inductive effect of the fluorine atom, creates a powerful directing synergy for regioselective functionalization.

-

Physicochemical Tuning: Unlike benzyl (Bn) or silyl (TBDMS) ethers, the MOM group is relatively compact and polar. It modulates lipophilicity (LogP) and aqueous solubility in a way that often preserves the "drug-likeness" of intermediates better than bulkier hydrophobic protecting groups.

This guide provides the solubility data, physicochemical trends, and experimental protocols necessary to work effectively with this scaffold.

Physicochemical Data & Solubility Profile

The "MOM Effect" on Lipophilicity

A common misconception is that all ether protecting groups significantly increase lipophilicity. Data analysis reveals that the methoxymethoxy (acetal) moiety is less lipophilic than a simple methyl ether (anisole) despite having an additional carbon atom. This is due to the increased polarity of the acetal linkage (-O-CH₂-O-).

Table 1: Comparative Physicochemical Properties of the Fluoroanisole Scaffold Data derived from matched molecular pair (MMP) analysis and calculated consensus values.

| Scaffold Variant | Structure Type | cLogP (Est.) | Aqueous Solubility (Est.)[1] | Polar Surface Area (PSA) | Role in Synthesis |

| 3-Fluoro-5-methoxyphenol | Free Phenol | 1.6 – 1.8 | Moderate (pH dependent) | ~29 Ų | Starting Material |

| 3,5-Dimethoxyfluorobenzene | Methyl Ether | 2.5 – 2.7 | Low (< 50 µg/mL) | ~18 Ų | Stable Analog |

| 1-Fluoro-3-methoxy-5-(MOM)benzene | MOM Ether | 2.1 – 2.3 | Low-Moderate (~100 µg/mL) | ~27 Ų | Activated Intermediate |

| 1-Fluoro-3-methoxy-5-(Bn)benzene | Benzyl Ether | 4.2 – 4.5 | Very Low (< 1 µg/mL) | ~18 Ų | Hydrophobic PG |

Expert Insight: The MOM group adds approximately +0.4 to +0.6 LogP units relative to the free phenol, whereas a Methyl group adds +0.8 to +1.0 . This makes MOM derivatives superior for maintaining solubility in polar organic solvents (THF, MeCN) used during lithiation or radiofluorination.

Solubility in Organic Solvents

For process chemistry, the solubility of MOM-substituted fluoroanisoles in organic media is excellent, facilitating their use in low-temperature lithiation.

-

Dichloromethane (DCM): > 500 mg/mL (Freely Soluble)

-

Tetrahydrofuran (THF): > 400 mg/mL (Freely Soluble) – Critical for DoM reactions.

-

Acetonitrile (MeCN): > 200 mg/mL – Critical for nucleophilic radiofluorination (SₙAr).

-

Water: < 0.1 mg/mL (Practically Insoluble) – Requires co-solvent (e.g., DMSO) for biological assays.

Mechanistic Workflow: Synthesis & Application

The utility of these compounds relies on the Directed Ortho-Metalation (DoM) capability. The MOM group is a stronger directing group than the Methoxy (OMe) group due to its ability to chelate lithium cations.

Workflow Diagram

The following diagram illustrates the decision logic for using MOM protection to access specific fluorinated scaffolds.

Figure 1: Synthetic workflow leveraging the solubility and directing power of the MOM group.

Experimental Protocols

Synthesis of MOM-Protected Fluoroanisole

Standard Operating Procedure (SOP) for 1-Fluoro-3-methoxy-5-(methoxymethoxy)benzene.

Rationale: Use of DIPEA (Hünig's base) in DCM is preferred over NaH/DMF for fluoroanisoles to prevent potential nucleophilic aromatic substitution (SₙAr) side reactions caused by the fluoride ion if displacement occurs.

-

Preparation: Dissolve 3-fluoro-5-methoxyphenol (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add DIPEA (2.5 eq) and cool to 0 °C under N₂ atmosphere.

-

Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl) (1.5 eq). Caution: MOMCl is a carcinogen.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 12 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (rapidly, to remove amine without cleaving MOM) and brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). The MOM ether typically elutes slightly later than the corresponding methyl ether due to the acetal oxygen polarity.

Determination of Kinetic Aqueous Solubility

Since these compounds are hydrophobic (LogP > 2), a kinetic solubility assay using DMSO stock is required.

-

Stock Preparation: Prepare a 10 mM stock solution of the MOM-fluoroanisole in DMSO.

-

Dilution: Spike 10 µL of stock into 990 µL of PBS (pH 7.4) to reach a target concentration of 100 µM.

-

Incubation: Shake at 300 rpm for 24 hours at 25 °C.

-

Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in 50:50 MeCN:Water.

-

Pass Criteria: If Area(Sample) > 80% of Area(Standard), the compound is considered "Soluble at 100 µM".

-

References

-

Physicochemical Properties of Fluorinated Bioisosteres

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

MOM Group Lipophilicity & Directed Metalation

- Slocum, D. W., et al. (2018). Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry.

-

Experimental LogP Data (MOM-Benzene vs Anisole)

- PubChem Compound Summary for CID 10060101 (Methoxymethoxybenzene) and CID 7519 (Anisole).

-

Synthesis of Fluorinated Ethers

- Lundgren, S., et al. (2007). Elaboration of the 3-Fluoroanisole Scaffold: A Versatile Building Block. Organic Process Research & Development.

Sources

Advanced Physicochemical Profiling: Fluorinated MOM Ethers in Medicinal Chemistry

Topic: LogP and physicochemical properties of fluorinated MOM ethers Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of lead compounds, the Methoxymethyl (MOM) ether is a classic protecting group, yet its utility in final drug candidates is often limited by metabolic instability and acid lability. The Fluorinated MOM ether —specifically the 2,2,2-Trifluoroethoxymethyl (TFEM) ether and its analogs—emerges as a high-value bioisostere. By leveraging the "Fluorine Effect," these moieties offer a strategic increase in lipophilicity (LogP), profound metabolic resistance, and tunable hydrolytic stability. This guide provides a technical deep-dive into the physicochemical behavior, synthesis, and experimental validation of fluorinated MOM ethers.

The Fluorine Effect: Physicochemical Mechanics

The introduction of fluorine into the MOM architecture (

Lipophilicity Modulation (LogP)

Fluorination is a primary tool for modulating

-

Mechanism: The low polarizability of the C-F bond reduces solvation by water.

-

Data Trend: A single

substitution typically increases -

Lipophilic Efficiency (LipE): Unlike simple alkyl chain extension, which increases LogP but often metabolic liability, fluorinated MOM ethers increase LogP while blocking metabolic soft spots.

Electronic Induction and Acid Stability

The most critical divergence between MOM and Fluorinated MOM (TFEM) is acid stability.

-

Standard MOM: Rapidly hydrolyzed in dilute acid via an oxocarbenium ion intermediate.

-

Fluorinated MOM (TFEM): Significantly more stable. The strong electron-withdrawing effect (

) of the

Comparative Properties Table

| Property | Standard MOM Ether ( | TFEM Ether ( | Impact on Drug Design |

| LogP Contribution | Low (Polar) | High (Lipophilic) | Improves membrane permeability; alters distribution. |

| Acid Stability | Labile ( | Robust (Stable at pH 1) | Survives gastric environment; suitable for oral drugs. |

| Metabolic Liability | High (O-Dealkylation) | Low (Blocked | Extends half-life ( |

| H-Bond Acceptor | Strong | Weakened | Reduces non-specific binding; alters solubility. |

| Conformation | Flexible | Restricted (Gauche effect) | Can lock bioactive conformations. |

Mechanistic Workflow: Hydrolysis & Stability

The following diagram illustrates the kinetic barrier introduced by fluorination, preventing the acid-catalyzed degradation that plagues standard MOM ethers.

Figure 1: Comparative hydrolytic pathways. The electron-withdrawing trifluoroethyl group creates a high energy barrier against oxocarbenium formation, conferring acid stability.

Synthetic Protocols

To integrate fluorinated MOM ethers into your scaffold, specific reagents are required. The standard

Preparation of TFEM-Cl Reagent

Note: This reagent is moisture-sensitive and potential carcinogen. Handle in a fume hood.

-

Reagents: 2,2,2-Trifluoroethanol (1.0 eq), Paraformaldehyde (1.0 eq), dry HCl gas (excess).

-

Setup: Flame-dried 3-neck flask, gas inlet tube,

ice bath. -

Procedure:

-

Combine trifluoroethanol and paraformaldehyde in the flask.

-

Bubble dry HCl gas through the mixture at

until the paraformaldehyde completely dissolves and the solution saturates (approx. 2-3 hours). -

Observe phase separation (organic layer forms).[1]

-

Separate the organic layer.[1]

-

Purification: Distill under reduced pressure (boiling point approx.

at atmospheric, adjust for vacuum). -

Storage: Store over activated molecular sieves at

under Argon.

-

General Protection Protocol (Williamson Ether Synthesis)

This protocol installs the TFEM group onto a primary or secondary alcohol.

Reagents:

-

Substrate Alcohol (

) - (1.5 - 2.0 eq)

-

(Diisopropylethylamine) (2.5 eq) or

-

Solvent: Anhydrous

(DCM) or THF.

Step-by-Step:

-

Dissolution: Dissolve

in anhydrous DCM ( -

Base Addition: Add DIPEA via syringe. Cool to

. -

Alkylation: Add

dropwise over 10 minutes. -

Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours. Monitor by TLC (TFEM ethers are less polar than the starting alcohol).

-

Tip: If reaction is sluggish, add catalytic Tetrabutylammonium Iodide (TBAI) to generate the more reactive iodide in situ.

-

-

Quench: Add saturated

. -

Workup: Extract with DCM (

). Wash combined organics with brine.[1] Dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Experimental Validation: LogP Measurement

Theoretical calculations (cLogP) often underestimate the "Fluorine Effect." Experimental validation using the Shake-Flask Method (miniaturized) is recommended for high accuracy.

Protocol: Miniaturized Shake-Flask LogP

-

Phases: Prepare Octanol (saturated with water) and Water (saturated with octanol, phosphate buffered to pH 7.4).

-

Sample: Dissolve

of Fluorinated MOM ether in -

Equilibration:

-

Add

of octanol-saturated buffer to the sample. -

Vortex vigorously for 60 minutes at

. -

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification:

-

Analyze both phases using HPLC-UV or LC-MS.

-

-

Calculation:

Decision Framework: When to Use Fluorinated MOM

Use the following logic tree to determine if a Fluorinated MOM ether is the correct bioisostere for your campaign.

Figure 2: Strategic decision tree for selecting ether protecting groups/moieties in lead optimization.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Refer to section on Alkoxymethyl Ethers). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[1] Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate: Application Notes and Protocols. Link

-

Organic Chemistry Portal. Methoxymethyl ethers (MOM) Stability and Deprotection. Link

Sources

The Strategic Synthesis of Fluorinated Biaryl Ethers: An Application Guide Utilizing Methoxymethyl (MOM)-Protected Phenols

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design and development.[1][2][3] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on pharmacokinetic and pharmacodynamic properties.[2] The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][4][5] Fluorinated biaryl ethers, in particular, are a privileged structural motif in numerous pharmaceuticals, owing to their conformational rigidity and ability to engage in specific interactions with biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and widely applicable method for the preparation of fluorinated biaryl ethers. The protocols detailed herein leverage the use of methoxymethyl (MOM) as a protecting group for phenols, a strategy that offers distinct advantages in the context of nucleophilic aromatic substitution (SNAr) reactions.

The Rationale for MOM Protection in Biaryl Ether Synthesis

The synthesis of biaryl ethers often involves the coupling of a phenol with an aryl halide. In the case of fluorinated biaryl ethers, this typically entails the reaction of a phenol with a fluoroarene. However, the presence of a free hydroxyl group on the phenol can lead to undesirable side reactions and complicate the desired C-O bond formation. Protecting the phenolic hydroxyl group is therefore a crucial step to ensure a clean and efficient reaction.

The methoxymethyl (MOM) ether is an ideal choice for protecting phenols in this synthetic route for several key reasons:

-

Stability: MOM ethers are stable to a wide range of reaction conditions, including the basic and often elevated temperature conditions required for SNAr reactions.[6]

-

Ease of Introduction: The MOM group can be readily introduced onto a phenol under mild conditions.[7][8]

-

Facile Cleavage: Despite their stability, MOM ethers can be selectively deprotected under acidic conditions, often with high yields, to reveal the final biaryl ether product.[7][9][10][11]

-

Minimal Steric Hindrance: The small size of the MOM group does not significantly hinder the approach of the protected phenol to the electrophilic fluoroarene during the SNAr reaction.

Overall Synthetic Workflow

The synthesis of fluorinated biaryl ethers using MOM-protected phenols can be conceptually divided into three main stages:

-

Protection: The starting phenol is protected as its methoxymethyl ether.

-

Coupling: The MOM-protected phenol undergoes a nucleophilic aromatic substitution (SNAr) reaction with a suitable fluoroarene to form the biaryl ether linkage.

-

Deprotection: The MOM group is removed to yield the final fluorinated biaryl ether.

Sources

- 1. "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson [epublications.marquette.edu]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. osti.gov [osti.gov]

- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Selective Alkylation of 5-Fluororesorcinol

Abstract

5-Fluororesorcinol is a critical building block in medicinal chemistry and materials science, valued for its unique electronic properties imparted by the fluorine substituent. The synthesis of its mono-alkylated derivatives is a frequent objective, yet fraught with challenges of selectivity. This guide provides a comprehensive overview of the chemical principles and practical methodologies for achieving high-yield, selective mono-O-alkylation of 5-fluororesorcinol. We will explore the underlying mechanistic challenges, including O- versus C-alkylation and mono- versus di-alkylation, and present detailed, field-proven protocols using Williamson Ether Synthesis, Mitsunobu reactions, and Phase-Transfer Catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 5-fluoro-3-alkoxyphenols.

The Synthetic Challenge: Understanding Selectivity in Resorcinol Alkylation

The alkylation of phenols is a cornerstone of organic synthesis. However, the seemingly straightforward reaction is complicated by the ambident nature of the resulting phenoxide nucleophile.[1] In the case of 5-fluororesorcinol, the synthetic chemist faces two primary selectivity challenges.

O-Alkylation vs. C-Alkylation

Upon deprotonation with a base, the negative charge on the phenoxide oxygen is delocalized into the aromatic ring through resonance. This creates multiple nucleophilic sites: the oxygen atom and the carbon atoms at the ortho and para positions (C2, C4, C6).[1][2]

-

O-Alkylation: The desired pathway, leading to the formation of an ether. This is generally favored under conditions that promote an early transition state.[3]

-

C-Alkylation (Friedel-Crafts type): An undesired side reaction that forms a new carbon-carbon bond on the aromatic ring. This pathway can become significant, particularly in protic solvents that solvate the oxygen atom, leaving the ring carbons more accessible.[1][4]

The competition between these two pathways is a critical consideration in designing a selective synthesis.

Figure 1: Competing O- vs. C-alkylation pathways for the 5-fluororesorcinate anion.

Regioselectivity: Mono- vs. Di-alkylation

5-Fluororesorcinol possesses two equivalent hydroxyl groups. The primary goal is often the synthesis of the mono-alkylated product. Achieving this requires careful control over stoichiometry and reaction conditions to prevent the formation of the di-alkylated byproduct. The electron-withdrawing fluorine atom increases the acidity of the phenolic protons compared to unsubstituted resorcinol, facilitating deprotonation but also potentially increasing the reactivity of the mono-alkoxide towards a second alkylation.

Methodologies and Reagents for Selective Mono-O-Alkylation

Several robust methods can be employed to favor the selective formation of 5-fluoro-3-alkoxyphenols. The choice of method depends on the nature of the alkylating agent, scale, and desired purity.

Optimized Williamson Ether Synthesis

The Williamson ether synthesis is the most common and direct method for preparing ethers from an alkoxide and an alkyl halide.[5][6] For selective mono-alkylation of 5-fluororesorcinol, the key is to use a mild base and control the stoichiometry.

-

Mechanism: An S_N2 reaction where the phenoxide ion acts as the nucleophile, attacking a primary alkyl halide or tosylate.[5]

-

Key Reagents:

-

Base: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred. They are sufficiently basic to deprotonate one hydroxyl group but minimize the formation of the dianion, thus reducing di-alkylation. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the phenoxide.[7]

-

Alkylating Agent: Primary alkyl halides (I > Br > Cl) or tosylates are ideal for the S_N2 mechanism. Secondary halides may lead to competing elimination reactions, while tertiary halides will almost exclusively yield elimination products.

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone are optimal. They solvate the cation of the base but leave the phenoxide anion relatively "naked" and highly nucleophilic, favoring O-alkylation.[1]

-

| Reagent | Role & Rationale | Typical Conditions |

| 5-Fluororesorcinol | Starting Material | 1.0 equivalent |

| Alkyl Halide (R-X) | Electrophile | 1.0 - 1.2 equivalents |

| Potassium Carbonate | Mild Base | 1.5 - 2.0 equivalents |

| Cesium Carbonate | High-Efficiency Base | 1.2 - 1.5 equivalents |

| Acetonitrile / DMF | Polar Aprotic Solvent | Sufficient to dissolve reactants |

| Temperature | Reaction Control | Room Temperature to 60 °C |

Table 1: Recommended Reagents for Selective Williamson Ether Synthesis.

The Mitsunobu Reaction

-

Mechanism: This complex reaction involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (typically DEAD or DIAD), followed by S_N2 displacement by the phenoxide.[10] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[9]

-

Key Reagents:

-

Phosphine: Triphenylphosphine (PPh₃) is the standard reductant.

-

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the common oxidants.

-

Alkyl Source: A primary or secondary alcohol is used instead of an alkyl halide.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are typical solvents.

-

Advantages:

-

Occurs under neutral, mild conditions.

-

Broad substrate scope for the alcohol component.

Disadvantages:

-

Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.

-

Reagents are relatively expensive and sensitive.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions where the nucleophile and the electrophile reside in different, immiscible phases (e.g., an aqueous base and an organic substrate).[11][12] A phase-transfer catalyst shuttles the nucleophile into the organic phase, enabling the reaction to proceed efficiently.

-

Mechanism: A quaternary ammonium salt (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB), exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the aqueous-organic interface. The resulting lipophilic ion pair (Q⁺ArO⁻) is soluble in the organic phase, where it can react with the alkyl halide.[13][14]

-

Key Reagents:

-

Base: A concentrated aqueous solution of a strong base like sodium hydroxide (NaOH) is used.

-

Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium or phosphonium salts.

-

Solvent System: A biphasic system, such as Toluene/water or Dichloromethane/water.

-

Figure 2: Simplified mechanism of Phase-Transfer Catalysis for ether synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Mono-alkylation via Williamson Ether Synthesis

This protocol is optimized for the synthesis of 5-fluoro-3-methoxyphenol using methyl iodide.

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluororesorcinol (1.28 g, 10 mmol, 1.0 eq.).

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).

-

Add 40 mL of anhydrous acetonitrile.

-

-

Reagent Addition:

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add methyl iodide (0.69 mL, 11 mmol, 1.1 eq.) via syringe.

-

-

Reaction:

-

Heat the mixture to 50 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product should have a higher R_f value than the starting material.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 5-fluoro-3-methoxyphenol.

-

Protocol 2: Selective Mono-alkylation via Mitsunobu Reaction

This protocol describes the synthesis of 5-fluoro-3-benzyloxyphenol.

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-fluororesorcinol (1.28 g, 10 mmol, 1.0 eq.), benzyl alcohol (1.14 g, 10.5 mmol, 1.05 eq.), and triphenylphosphine (3.93 g, 15 mmol, 1.5 eq.).

-

Add 50 mL of anhydrous THF and stir to dissolve.

-

Cool the flask to 0 °C in an ice bath.

-

-

Reagent Addition:

-

In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD) (2.96 mL, 15 mmol, 1.5 eq.) in 10 mL of anhydrous THF.

-

Add the DIAD solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. A color change and/or precipitate formation may be observed.

-

-

Reaction:

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Pre-purification can be achieved by trituration with cold diethyl ether to precipitate some of the byproducts.

-

Perform column chromatography on silica gel to isolate the desired product, 5-fluoro-3-benzyloxyphenol.

-

Figure 3: General experimental workflow for selective alkylation.

Conclusion

The selective mono-O-alkylation of 5-fluororesorcinol is a readily achievable transformation with careful selection of reagents and reaction conditions. The Williamson ether synthesis, using a mild base like potassium or cesium carbonate in a polar aprotic solvent, remains the most direct and cost-effective method for most applications. For sensitive substrates or when utilizing an alcohol as the alkyl source, the Mitsunobu reaction offers a powerful, albeit more complex, alternative. Finally, phase-transfer catalysis provides an efficient and scalable option, particularly for industrial applications. By understanding the fundamental principles of O- vs. C-alkylation and controlling stoichiometry, researchers can confidently and efficiently synthesize valuable 5-fluoro-3-alkoxyphenol derivatives for a wide range of applications.

References

- ResearchGate. (2026, January 18).

- Illinois Experts. (2012, August 15).

- Journal of the American Chemical Society. (2012, August 2).

- SpringerLink. (2006, September 24). Phase Transfer Catalysis without Solvent.

- RSC Publishing. (2002, August 8).

- Bentham Science. (2009, October 1).

- PharmaXChange.info. (2011, April 9).

- Taylor & Francis Online. (2021, June 22).

- ACS Publications. (2006, January 24).

- ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.

- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- University of Central Arkansas. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Mitsunobu reaction.

- Organic-Synthesis.org. (n.d.). Mitsunobu reaction.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.

- Synfacts. (n.d.).

Sources

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. pubs.acs.org [pubs.acs.org]

Preventing C-F bond cleavage during lithiation of fluoroanisoles

The following technical guide is structured as a specialized Organometallic Support Center . It is designed to troubleshoot the specific instability of lithiated fluoroanisoles, a class of reactions notorious for "self-destructing" via benzyne formation.

Topic: Preventing C-F Bond Cleavage (Benzyne Formation) in Fluoroanisoles

Status: Active Support Ticket Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ticking Clock" Problem

If you are lithiating a fluoroanisole and observing low yields, black tars, or unexpected regioisomers , you are likely witnessing the thermodynamic collapse of your intermediate.

The Core Conflict: When you lithiate a fluoroanisole, you often target the position ortho to the fluorine atom (due to the high acidity of the C-H bond induced by fluorine's electronegativity). However, the resulting species (2-lithio-1-fluoroarene) is inherently unstable. It seeks to stabilize itself by eliminating Lithium Fluoride (LiF) to form a Benzyne (aryne) intermediate.

Once the benzyne forms, it reacts indiscriminately with nucleophiles, solvents, or itself (polymerization), destroying your intended regioselectivity and yield.

Diagnostic Module: Is Your Reaction Eliminating?

Before changing conditions, confirm the failure mode.

| Symptom | Diagnosis | The Mechanism |

| Reaction mixture turns dark brown/black | Polymerization | Benzyne intermediates rapidly polymerize if no nucleophile traps them immediately. |

| "Cine" substitution (Nucleophile adds to wrong carbon) | Benzyne Mechanism | Nucleophiles can attack either end of the benzyne triple bond, leading to regioisomeric mixtures (e.g., meta product instead of ortho). |

| Formation of triphenylene derivatives | Trimerization | Three benzyne molecules reacting with each other (common in concentrated solutions). |

| Recovery of starting material despite "active" base | Proton Return | The base deprotonated the substrate, but the Li-species eliminated LiF faster than your electrophile could react. |

The "Gold Standard" Protocols (Troubleshooting)

Protocol A: The Cryogenic Lock (Thermodynamic Control)

Use this when: You need to isolate the lithiated species or react it with a slow electrophile (e.g., an aldehyde or ketone).

The Logic: The activation energy for LiF elimination is relatively low. At temperatures above -60°C, the rate of elimination (

Step-by-Step:

-

Solvent: Anhydrous THF (promotes deaggregation, but see FAQ regarding stability).

-

Temperature: Cool the substrate solution to -78°C (Dry ice/Acetone). Do not cheat this temperature.

-

Base Addition: Add n-BuLi (or s-BuLi) dropwise over 10-15 minutes.

-

Critical: Ensure the internal temperature never rises above -70°C during addition.

-

-

Incubation: Stir for exactly 15-30 minutes at -78°C.

-

Warning: Do not stir for hours. Even at -78°C, slow decomposition occurs over long durations.

-

-

Quench: Add the electrophile (pre-cooled in THF if possible) rapidly.

Protocol B: The "Trans-Metalation" Bypass (Schlosser's Base)

Use this when: n-BuLi is too slow at -78°C, or you need to lithiate a sterically hindered position.

The Logic: "Schlosser's Base" (LICKOR: n-BuLi + KOtBu) creates a superbasic alkyl-potassium species.[1] It deprotonates faster at cryogenic temperatures, allowing you to get in and out of the reaction before the system warms up.

Step-by-Step:

-

Pre-mix n-BuLi (1.0 eq) and Potassium tert-butoxide (1.0 eq) in THF at -78°C.

-

Add the fluoroanisole substrate.

-

The resulting potassium species is extremely reactive but also more prone to elimination if warmed. Quench immediately (< 5 mins).

Protocol C: The In-Situ Trap (Barbier Conditions)

Use this when: The lithiated intermediate is too unstable even at -78°C (e.g., polyfluorinated substrates).

The Logic: Instead of forming the anion and then adding the electrophile, you have the electrophile (e.g., TMSCl or a Borate) present in the flask before adding the base. As soon as the lithiated species forms, it is trapped.

Step-by-Step:

-

Dissolve Fluoroanisole (1.0 eq) AND Electrophile (e.g., TMSCl, 1.1 eq) in THF.

-

Cool to -100°C (Liquid N2/Ether) or -78°C .

-

Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) slowly.

-

Note: n-BuLi cannot be used here as it will react with the electrophile (TMSCl). LiTMP is non-nucleophilic.

-

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired pathway (Trapping) and the fatal pathway (Benzyne Formation).

Caption: The "Death Valley" of fluoroanisole lithiation. If the temperature rises before the electrophile arrives, the LiF elimination pathway (Red) dominates.

FAQ: Advanced Troubleshooting

Q: Can I use diethyl ether instead of THF? A: Yes, and often you should. THF is a coordinating solvent that breaks up alkyllithium aggregates.[2] While this increases reactivity (good), it also lowers the barrier for elimination (bad). Diethyl ether coordinates less strongly, often stabilizing the lithiated species for longer periods. If you are seeing benzyne formation at -78°C in THF, switch to Et₂O.

Q: I am targeting the position ortho to the Methoxy group, not the Fluorine. Why am I still getting benzyne? A: This is a "Directing Group Competition" issue.

-

Fluorine: Inductive effect (acidifies nearby protons). Strongest ortho-director by acidity.

-

Methoxy: Coordination effect (binds Li). Strongest ortho-director by coordination. If you use n-BuLi/TMEDA , you enhance coordination, favoring the position ortho to OMe (C2 in 4-fluoroanisole). If you use n-BuLi (no ligand) or LIDAKOR , you favor the position ortho to F (C3 in 4-fluoroanisole), which leads to benzyne. Fix: To avoid the F-adjacent position, use a coordinating base system (n-BuLi/TMEDA) in a non-polar solvent (Hexane/Et₂O) to maximize the OMe directing effect.

Q: What is the "Safe Zone" temperature exactly? A:

-

-78°C: Safe for most fluoroanisoles for < 1 hour.

-

-50°C: The "Danger Zone." Elimination begins for many substrates.

-

-20°C: Rapid decomposition (Half-life of minutes).

-

0°C: Instantaneous benzyne formation.

References & Authority

-

Schlosser, M. (2005).[1] "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627–1634.[1] Link

-

Core concept: Establishes the reactivity profiles of LICKOR bases and the stability of metallated fluoroarenes.

-

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Core concept: The bible of Directed Ortho Metalation (DoM), detailing the hierarchy of directing groups (OMe vs F).

-

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

-

Core concept: Detailed kinetic data on the elimination rates of LiF from organolithiums.

-

-

Gung, B. W. (1996). "Relative directing power of substituents in the directed ortho lithiation reaction." Tetrahedron Letters, 37(13), 2189-2192. Link

-

Core concept: Quantifies the competition between Fluorine and Methoxy groups.

-

Sources

Technical Support Center: Stability and Lability of the Methoxymethyl (MOM) Protecting Group

Welcome to the technical support center for the methoxymethyl (MOM) protecting group. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the behavior of MOM ethers, particularly focusing on their stability under basic conditions. This resource addresses common issues encountered during synthesis, offering troubleshooting workflows and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section tackles the most common queries and misconceptions regarding the stability of the MOM group.

Q1: Is the methoxymethyl (MOM) group stable under basic hydrolysis conditions?

A1: Yes, the MOM group is generally considered robust under a wide range of basic conditions.[1][2] Unlike esters, which are readily cleaved by basic hydrolysis, the MOM group is an acetal. This functionality lacks a carbonyl group, making it resistant to nucleophilic attack by hydroxide or other common bases. It is stable in the presence of reagents such as triethylamine, pyridine, and even stronger bases like potassium tert-butoxide and sodium hydride (NaH), the latter of which is often used during the protection step itself.[3][4] Its stability to base is a key feature that allows for its widespread use in multi-step synthesis where base-mediated reactions are required on other parts of the molecule.

Q2: My MOM group was unexpectedly cleaved during a reaction run under basic or neutral conditions. What could be the cause?

A2: This is a frequent issue that almost always points to "hidden" sources of acidity or Lewis acidity in the reaction, workup, or purification stages. While the MOM group is stable to Brønsted bases, it is sensitive to acid.[5][6] Several conditions can lead to inadvertent deprotection:

-

Lewis Acidic Reagents: Many reagents not typically thought of as "acids" are potent Lewis acids and can catalyze MOM cleavage. This is particularly common with certain organometallic reagents and metal hydrides.

-

Grignard Reagents (RMgX): These can coordinate to the MOM ether oxygen atoms, forming a chelate that activates the group for cleavage.[7] This is especially problematic if a nearby functional group can participate in chelation.

-

Diisobutylaluminum Hydride (DIBAL-H): This reducing agent is a Lewis acid and has been observed to cleave MOM ethers.[7]

-

-

In Situ Acid Generation: Trace amounts of water can react with certain reagents (e.g., silylating agents like TMSBr or TMSOTf) to generate strong acids like HBr or triflic acid (HOTf), which rapidly cleave the MOM group.[7]

-

Acidic Workup: Quenching a reaction with saturated aqueous ammonium chloride (NH₄Cl) can be sufficiently acidic to cause partial or complete deprotection.

-

Silica Gel Chromatography: The surface of standard silica gel is acidic and can cause the MOM group to hydrolyze during purification.[7] This is often observed as "streaking" on a TLC plate or the isolation of both the protected and deprotected material from the column.

Q3: What are the standard, reliable methods for removing a MOM group?

A3: The standard and most common method for MOM deprotection is acidic hydrolysis.[3] The mechanism involves protonation of one of the ether oxygens, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield the deprotected alcohol and formaldehyde.

Common acidic conditions include:

-

Hydrochloric acid (HCl) in a mixture of methanol and water.[7]

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

-

Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[3]

Lewis acids are also effective and are sometimes used for their milder nature or different selectivity profiles. Reagents like trimethylsilyl bromide (TMSBr) can be used for rapid deprotection.[7]

Q4: I need to deprotect a MOM ether without cleaving other acid-sensitive groups in my molecule. What are my options?

A4: This is a classic synthetic challenge. While strong acidic conditions are standard, they lack selectivity. For complex molecules with other acid-labile groups (like silyl ethers or tert-butyl esters), milder and non-acidic methods are required. A highly effective method involves the use of trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl.[5] This reaction proceeds under nearly neutral conditions, forming a pyridinium salt intermediate that is readily hydrolyzed to afford the deprotected alcohol.[5] This method can selectively deprotect MOM ethers while leaving other sensitive functionalities intact.

Troubleshooting Unexpected MOM Group Cleavage

If you observe unintended deprotection of a MOM group, use the following guide to diagnose the potential cause.

Table 1: Summary of MOM Group Stability to Various Reagent Classes

| Reagent Class | Stability | Common Examples | Potential Issues & Causality |

| Strong Bases | Stable | NaOH, KOH, NaH, t-BuOK | Generally stable; not used for deprotection.[3][4] |

| Amines/Weak Bases | Stable | NEt₃, DIPEA, Pyridine | Stable; DIPEA is commonly used in the protection step.[3] |

| Brønsted Acids | Labile | HCl, H₂SO₄, TFA, p-TsOH | Standard deprotection method via protonation and hydrolysis.[2][3] |

| Lewis Acids | Labile | TMSBr, TMSOTf, TiCl₄, BF₃·OEt₂ | Coordination to ether oxygen activates the acetal for cleavage.[6][7] |

| Hydride Reductants | Generally Stable | NaBH₄, LiAlH₄ | Stable to common, basic hydride sources.[7] |

| Lewis Acidic Hydrides | Potentially Labile | DIBAL-H | Lewis acidity of aluminum can catalyze cleavage.[7] |

| Organometallics | Potentially Labile | RMgX, RLi | Can act as Lewis acids, especially with chelating substrates.[7] |

| Oxidizing Agents | Generally Stable | CrO₃/Py, KMnO₄, O₃ | Stable under most common oxidation conditions. |

| Catalytic Hydrogenation | Stable | H₂/Pd, H₂/Pt | The acetal linkage is robust to these conditions. |

Troubleshooting Workflow

Use the following decision tree to identify the source of unintended MOM group cleavage.

Caption: Troubleshooting decision tree for unexpected MOM cleavage.

Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the protection and deprotection of alcohols with the MOM group.

Protocol 1: Standard MOM Protection of a Primary Alcohol

This procedure describes a common method for protecting a primary alcohol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.[3]

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in an oven-dried flask.

-

Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

MOMCl Addition: Add methoxymethyl chloride (MOMCl, 1.5 equiv) dropwise to the stirred solution. Caution: MOMCl is a potential carcinogen and must be handled with appropriate engineering controls in a chemical fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Standard Acidic Deprotection of a MOM Ether

This protocol outlines the removal of a MOM group using catalytic hydrochloric acid.[7]

-

Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a 4:1 (v/v) mixture of methanol and water.

-

Acid Addition: Add a few drops of concentrated hydrochloric acid (HCl).

-

Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) can be applied to accelerate slow reactions. Monitor progress by TLC. Reaction times can range from 1 to 12 hours.

-

Workup: Upon completion, carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Further purification can be performed by chromatography if necessary.

Visualizing the Deprotection Mechanism

The standard deprotection pathway is initiated by acid.

Caption: Mechanism of acid-catalyzed MOM group cleavage.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

Tanimoto, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9654-9663. Available from: [Link]

-

Wikipedia. (2023, October 26). Methoxymethyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

-

Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

-

YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Handling & Troubleshooting Chloromethyl Methyl Ether (MOMCl)

Ticket ID: MOM-CL-001 Status: Active Severity: Critical (Carcinogen / Moisture Sensitive) Assigned Specialist: Senior Application Scientist, Reagent Stability Division

⚠️ CRITICAL SAFETY BRIEFING

Before proceeding, acknowledge the following: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen (29 CFR 1910.1003) [1]. Commercial technical grade MOMCl frequently contains or degrades into Bis(chloromethyl) ether (BCME) , a potent human carcinogen.

-

Never handle outside of a certified chemical fume hood.

-

Never use hypodermic needles (risk of aerosolization); use positive-displacement pipettes or cannulation.

-

Moisture is the enemy: It not only destroys the reagent but generates HCl gas, pressurizing containers and increasing exposure risk.

MODULE 1: The Chemistry of Degradation

Why is my MOMCl fuming or turning solid?

MOMCl is thermodynamically unstable in the presence of water. The "fumes" and "solids" you observe are the direct results of hydrolysis. Understanding this mechanism is vital for troubleshooting low yields.

The Hydrolysis Cascade

When MOMCl contacts ambient moisture, it undergoes rapid hydrolysis. This releases Hydrogen Chloride (HCl) gas—causing the "fuming"—and Formaldehyde (HCHO). The formaldehyde then polymerizes under acidic conditions to form Paraformaldehyde (white solid).

Figure 1: The degradation pathway of MOMCl. Note that HCl production catalyzes the formation of the white solid (Paraformaldehyde), permanently reducing reagent titer.

MODULE 2: Storage & Handling Protocols

Storage Stability Data

Commercial MOMCl is typically Technical Grade (~90-95%). Purity drops significantly if seals are compromised.

| Parameter | Specification / Recommendation | Failure Mode Indicator |

| Temperature | 2°C – 8°C (Refrigerated) | High pressure buildup; yellowing. |

| Atmosphere | Argon or Nitrogen (Strictly anhydrous) | White crust on septum/cap. |

| Container | Sure/Seal™ or Teflon-lined glass | Corroded metal caps (due to HCl). |

| Shelf Life | < 6 Months (once opened) | Precipitate formation. |

The "Gold Standard" Protocol: In Situ Generation

Senior Scientist Note: The safest way to handle MOMCl is not to store it at all . I strongly recommend generating it in situ or as a stock solution using Dimethoxymethane (DMM) and Acetyl Chloride [2]. This avoids handling neat carcinogens and minimizes hydrolysis risks.

Protocol: In Situ Generation (High Yield & Safer)

-

Reagents: Dimethoxymethane (DMM), Acetyl Chloride, catalytic ZnBr₂ (or Lewis Acid).

-

Solvent: Toluene or DCM (Anhydrous).

-

Procedure:

-

Mix DMM and solvent under N₂.

-

Add catalytic ZnBr₂.

-

Add Acetyl Chloride slowly (maintain < 45°C).

-

Result: A stable solution of MOMCl is formed. Use directly for the protection step.

-

MODULE 3: Troubleshooting (Q&A)

Q1: I found a white solid at the bottom of my MOMCl bottle. Is it still usable?

-

Diagnosis: The solid is paraformaldehyde, indicating significant hydrolysis.

-

Action:

-

Do NOT shake the bottle. The supernatant liquid may still contain active MOMCl, but the titer (concentration) is unknown.

-

Recommendation: If the solid comprises >5% of the volume, discard the bottle as hazardous waste. Using it will likely result in poor yield and difficult purification due to excess formaldehyde oligomers.

-

Q2: When I inserted a needle, the syringe plunger was pushed back violently. Why?

-

Diagnosis: Pressurization due to HCl gas generation.

-

Action:

-

Immediate: Vent the bottle carefully into a bleach or ammonia trap using a wide-bore needle.

-

Prevention: Never use thin-gauge needles. Use a cannula or positive displacement pipette. Store the bottle in a secondary container with a desiccant.

-

Q3: My MOM protection reaction stalled at 60% conversion. Adding more reagent didn't help.

-

Diagnosis: "Dead" reagent or HCl poisoning.

-

If your MOMCl hydrolyzed, you are adding HCl and Formaldehyde to your reaction. The HCl can protonate your nucleophile (alcohol), rendering it unreactive, or even cleave the newly formed MOM ether [3].

-

-

Solution:

Q4: How do I safely quench the reaction?

-

Risk: Quenching releases heat and HCl gas.

-

Protocol:

-

Cool reaction to 0°C.

-

Dilute with inert solvent (e.g., Ether/DCM).

-

Add saturated aqueous Ammonium Hydroxide (NH₄OH) or 50% Ammonium Chloride.

-

Why Ammonia? Ammonia reacts with formaldehyde to form Hexamethylenetetramine (Urotropine), which is water-soluble and non-toxic, effectively scavenging the carcinogen [4].

-

MODULE 4: Emergency & Disposal Workflows

Decontamination of Spills

If MOMCl is spilled in the hood, standard spill kits are insufficient due to volatility and toxicity.

Figure 2: Emergency decontamination workflow for MOMCl spills.

Waste Disposal[2][4]

-

Never pour down the drain.

-

Neutralization: Treat waste streams with aqueous ammonia to convert residual MOMCl/Formaldehyde into Urotropine before disposal into halogenated waste containers.

References

-

Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). United States Department of Labor. [Link][3]

-

Berliner, M. A.; Belecki, K. "Simple, Rapid, and Safe Synthesis of Chloromethyl Methyl Ether and Other α-Chloroalkyl Ethers." Organic Syntheses2007 , 84, 102. [Link]

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Chapter on Protection for the Hydroxyl Group).

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]

Sources

Navigating the Nuances of Fluorine: A Comparative Guide to ¹H NMR Shifts of MOM Groups in Fluorinated Aromatics

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of protecting groups and activating or deactivating substituents on aromatic rings is paramount. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the methoxymethyl (MOM) protecting group when attached to fluorinated aromatic systems, offering experimental insights and comparative data to aid in structural elucidation and reaction monitoring.

The methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functionalities due to its ease of installation and selective removal under mild acidic conditions. In the realm of medicinal chemistry and drug development, the incorporation of fluorine into aromatic scaffolds is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the presence of both a MOM group and fluorine atoms on the same aromatic ring is a frequent occurrence. A thorough understanding of their combined effect on ¹H NMR spectra is crucial for accurate characterization.

The Inductive and Mesomeric Tug-of-War: Fluorine's Influence on the Aromatic Landscape